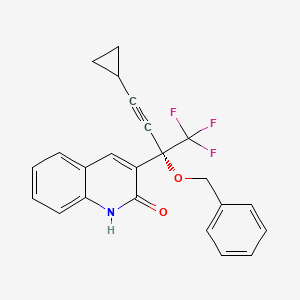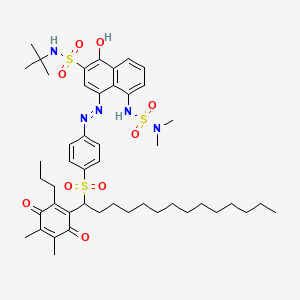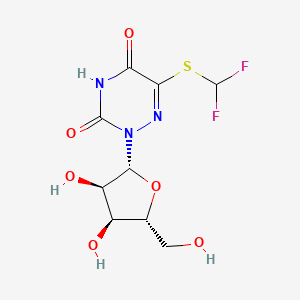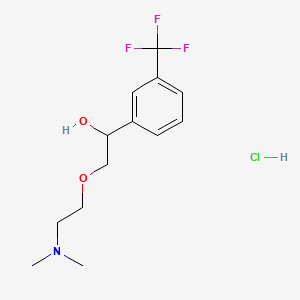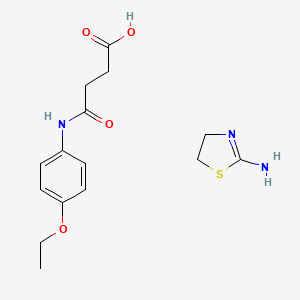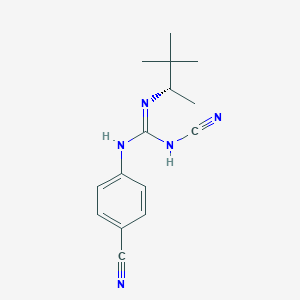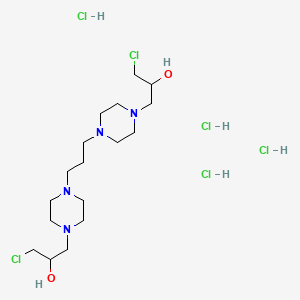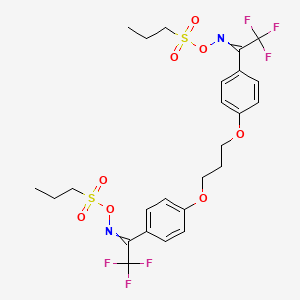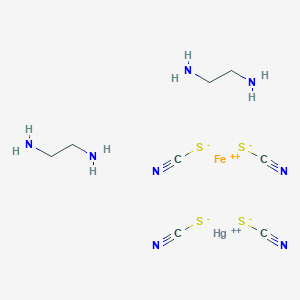
Bis(ethylenediamine)(mercurictetrathiocyanato)iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethylenediamine)(mercurictetrathiocyanato)iron is a coordination compound that features iron as the central metal ion, coordinated with ethylenediamine and mercurictetrathiocyanato ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylenediamine)(mercurictetrathiocyanato)iron typically involves the reaction of iron salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH of the solution is carefully monitored to ensure the proper formation of the complex. The reaction mixture is then subjected to stirring and heating to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Bis(ethylenediamine)(mercurictetrathiocyanato)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of higher oxidation state species.
Reduction: It can also undergo reduction reactions, where the iron center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures, specific pH ranges, and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(II) species. Substitution reactions result in new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Bis(ethylenediamine)(mercurictetrathiocyanato)iron has several scientific research applications, including:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of metal-ligand interactions.
Biology: The compound’s interactions with biological molecules are of interest for understanding metalloprotein functions and developing metal-based drugs.
Medicine: Research into its potential as an anticancer agent is ongoing, with studies focusing on its ability to induce cell death in cancer cells.
Industry: The compound’s unique properties make it useful in catalysis and materials science, where it can be employed in the development of new materials and catalytic processes.
Mecanismo De Acción
The mechanism by which Bis(ethylenediamine)(mercurictetrathiocyanato)iron exerts its effects involves its ability to coordinate with various molecular targets. The iron center can participate in redox reactions, while the ligands can interact with biological molecules, leading to changes in their structure and function. The pathways involved may include the generation of reactive oxygen species, disruption of cellular processes, and induction of cell death mechanisms such as apoptosis or ferroptosis.
Comparación Con Compuestos Similares
Similar Compounds
Chlorido[N,N′-bis(salicylidene)ethylenediamine]iron(III): This compound also features iron coordinated with ethylenediamine ligands and has been studied for its anticancer properties.
N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED): An iron chelator used in medical applications for treating iron overload.
Uniqueness
Bis(ethylenediamine)(mercurictetrathiocyanato)iron is unique due to its specific ligand environment, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
80732-92-9 |
|---|---|
Fórmula molecular |
C8H16FeHgN8S4 |
Peso molecular |
609.0 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;iron(2+);mercury(2+);tetrathiocyanate |
InChI |
InChI=1S/2C2H8N2.4CHNS.Fe.Hg/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4 |
Clave InChI |
RQQPPLIHFSWIEP-UHFFFAOYSA-J |
SMILES canónico |
C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+2].[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


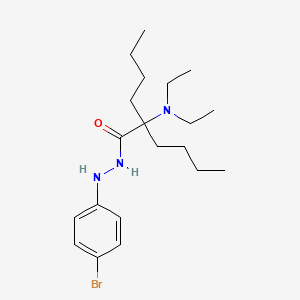
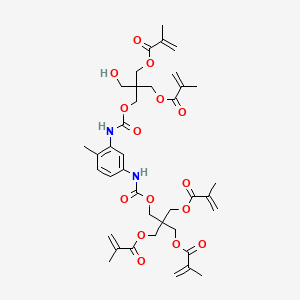
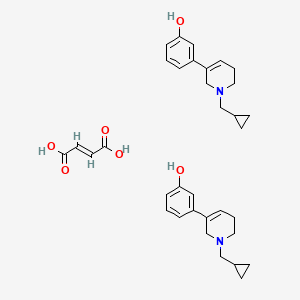

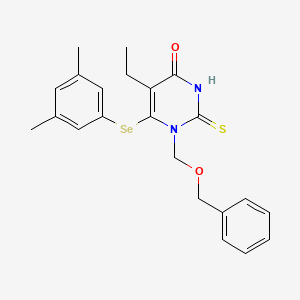
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
